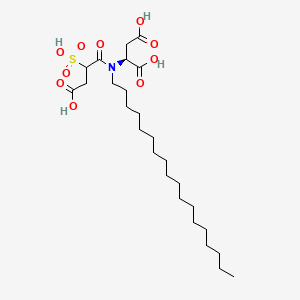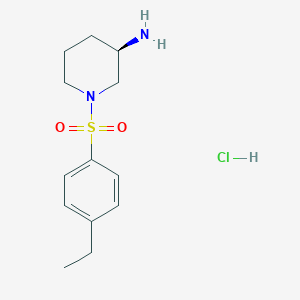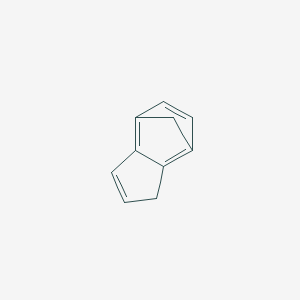
4,7-Methanoindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methanoindene, also known as tricyclo[5.2.1.0^2,6]deca-1,3,6,8-tetraene, is a polycyclic hydrocarbon with the molecular formula C10H8 This compound is characterized by its unique tricyclic structure, which includes a methano bridge connecting the indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,7-Methanoindene can be synthesized through several methods. One common synthetic route involves the dimerization of 1,3-cyclopentadiene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves the reaction of cyclopentadiene with a suitable dienophile in a Diels-Alder reaction, followed by dehydrogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale dimerization of cyclopentadiene. This process is optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methanoindene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Aplicaciones Científicas De Investigación
4,7-Methanoindene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4,7-Methanoindene involves its interaction with various molecular targets and pathways. Its unique tricyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Heptachlor: 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene
Chlordane: 1,2,4,5,6,7,8,8-octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene
Uniqueness
4,7-Methanoindene is unique due to its specific tricyclic structure and the presence of a methano bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
209-96-1 |
|---|---|
Fórmula molecular |
C10H8 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
tricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene |
InChI |
InChI=1S/C10H8/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5H,3,6H2 |
Clave InChI |
RUNKSQBQFFBFPZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C3CC(=C21)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


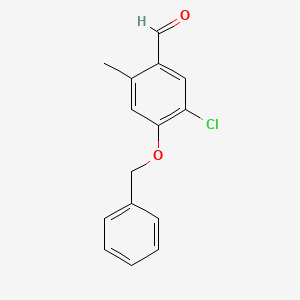
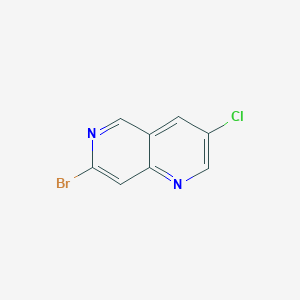
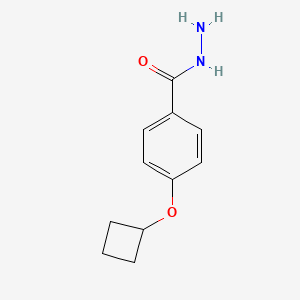

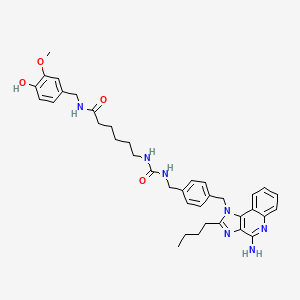
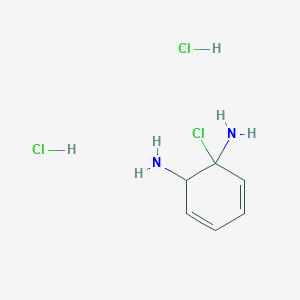
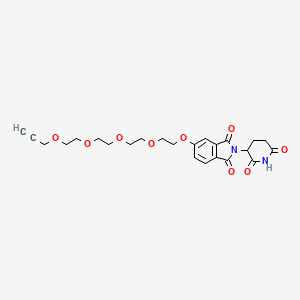


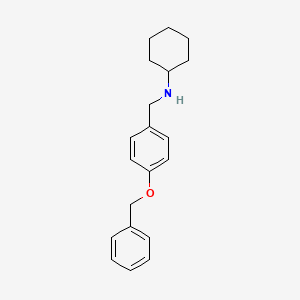
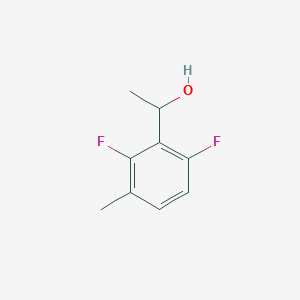
![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14763565.png)
